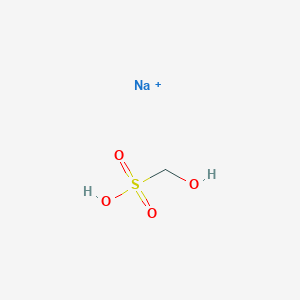
Acid red 1
Vue d'ensemble
Description
Acid Red 1, also known as Azophloxine, is a synthetic red azo dye . It is used as a food additive and studies have shown that it can be converted to a toxic compound, aniline, which may interfere with blood haemoglobin .
Synthesis Analysis
The degradation of Acid Red 1 has been studied using zero valent iron nanoparticles (ZVINP) and ultrasound (US) . The treatment of Acid Red 1 using ZVINP at pH 3 showed maximum efficiency in terms of color removal (53.0%) and mineralization (48.5% TOC reduction) after 25 minutes of reaction . The coupling of this system with US showed an enhanced efficiency against the decolorization and mineralization of Acid Red 1 .
Chemical Reactions Analysis
The degradation of Acid Red 1 has been studied using a coupled system of zero valent iron nanoparticles and sonolysis . More than 95% color removal was achieved within 5 minutes in the case of the US/ZVINP system . Around 55% TOC reduction suggests the conversion of the parent molecules into aromatic transformed products .
Applications De Recherche Scientifique
Wastewater Treatment
Acid red 1, being an azo dye, is commonly found in industrial wastewater. Its removal is crucial due to its potential environmental hazards. Research has shown that cellulose fibers-supported catalysts can significantly enhance the removal of Acid red 1 from aqueous solutions . The process involves a hydroxyl radical (·OH)-involved mechanism, where the cellulose fibers’ unique properties like controllable surface potential and swelling ability in aqueous solutions play a pivotal role.
Catalytic Degradation
A novel approach to the degradation of Acid red 1 involves the use of zero-valent iron nanoparticles (ZVINP) coupled with sonolysis . This method has shown high efficiency in color removal and mineralization of the dye, suggesting its potential as a replacement for conventional Fenton’s reagent in water treatment processes.
Photocatalytic Oxidation
The use of activated-carbon-fiber-supported ferric alginate (FeAlg-ACF) in combination with peroxymonosulfate (PMS) and visible light has been explored for the rapid removal of Azophloxine . This photocatalytic oxidation system can remove 100% of Azophloxine within 24 minutes, demonstrating its effectiveness and potential for practical applications in dye pollutant removal from seawater.
Orientations Futures
Research has been conducted on the degradation of Acid Red 1 using a coupled system of zero valent iron nanoparticles and sonolysis . This could be a promising pathway for the simultaneous photocatalytic decolorization of Acid Red 1 and hydrogen production . The use of cellulose fibers-supported cobalt tetra (2,4-dichloro-1,3,5-triazine)aminophthalocyanine (Co-TDTAPc-F) catalyst and H2O2 system for removing organic dyes from aqueous solution with large amounts of dyeing auxiliaries has also been investigated .
Mécanisme D'action
Azophloxine, also known as Acid Red 1 (AR1), is a member of the synthetic red azo dye family . Azo dyes are organic compounds characterized by their good photo-thermal stability, dissolvability, and easy preparation .
Target of Action
It’s known that azo dyes interact with various biological systems, often used in microscopy for staining purposes .
Mode of Action
Azophloxine’s mode of action is primarily through its optical properties. It exhibits noticeable third-order nonlinearity and good optical power limiting properties . These properties make Azophloxine useful in various applications, including microscopy and nonlinear optical studies .
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have good bioavailability.
Result of Action
Azophloxine has been used as a real acid counterstain in light and fluorescence microscopy . It also facilitates the determination of proteins and peptides . Its optical properties allow it to highlight specific features in these applications.
Action Environment
The action of Azophloxine can be influenced by the environment. For instance, its nonlinear optical properties can depend on the polarity of the bulk . In a study, it was observed that the size of reverse micelles (a type of environment) reduced with an increase of Azophloxine concentration .
Propriétés
IUPAC Name |
disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFIFHRGFOVCD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044663 | |
| Record name | C.I. Acid Red 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3734-67-6 | |
| Record name | C.I. Acid Red 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3365R6427R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Acid Red 1?
A1: Acid Red 1 has the molecular formula C20H13N2Na3O10S3 and a molecular weight of 604.47 g/mol. []
Q2: What spectroscopic techniques are used to characterize Acid Red 1?
A2: Researchers commonly utilize Raman spectroscopy, FT-Raman spectroscopy, surface-enhanced Raman spectroscopy (SERS), FTIR, UV-Vis spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) to characterize Acid Red 1. [, , , ]
Q3: What are the characteristic peaks observed in the Raman spectrum of Acid Red 1?
A3: Acid Red 1 exhibits distinct Raman peaks, making it identifiable in complex matrices like artistic materials. []
Q4: How does the pH of the solution affect the adsorption behavior of Acid Red 1?
A4: The pH of the solution significantly influences the adsorption behavior of Acid Red 1. At higher pH values, small repulsive interactions occur between adsorbed Acid Red 1 molecules on mercury electrodes, especially at longer deposition times. []
Q5: What are some applications of Acid Red 1?
A5: Acid Red 1 has found use in various applications, including:
- Textile Dyeing: Due to its vibrant red color, Acid Red 1 is commonly employed as a dye in the textile industry. [, , , , , , ]
- Artistic Materials: It has been identified in inks and lake pigments used in artistic creations, such as late 19th-century Japanese polychrome woodblock prints. []
- Water Tracing: Its movement through soil has been studied to understand water flow patterns in model soil systems. []
Q6: Can Acid Red 1 be used to enhance the signal of proteins in MALDI-MS?
A6: Yes, Acid Red 1, when used as a dopant in MALDI-MS matrices, has been shown to significantly increase the ion intensity of proteins like bovine serum albumin (BSA), myoglobin, casein, and insulin. []
Q7: How does Acid Red 1 interact with surfactants?
A7: Acid Red 1 interacts with cationic surfactants like tetradecyltrimethylammonium bromide (TTAB) through electrostatic and hydrophobic interactions. This interaction leads to the formation of dye-surfactant complexes. []
Q8: Why is Acid Red 1 considered an environmental pollutant?
A8: As a widely used textile dye, Acid Red 1 is often discharged into water bodies, posing a significant environmental concern due to its low biodegradability. []
Q9: What methods are used to remove Acid Red 1 from wastewater?
A9: Various methods have been investigated for the removal of Acid Red 1 from wastewater, including:
- Adsorption: Several materials, including activated carbon, chitosan-based sorbents, used black tea leaves, Cucumis sativus fruit peel, and sunflower seed shells have shown promise in adsorbing Acid Red 1 from aqueous solutions. [, , , , , ]
- Advanced Oxidation Processes (AOPs): AOPs like Fenton and photo-Fenton processes, often utilizing catalysts like TiO2, Fe-ball clay, and ZnO, effectively degrade Acid Red 1. [, , , , , , , , , , , , , ]
- Biodegradation: Research indicates that microorganisms like Clostridium paraputrificum and Bacillus pumilus can bioreduce and decolorize Acid Red 1. [, , , ]
Q10: How does the calcination temperature of TiO2 affect its efficiency in degrading Acid Red 1?
A10: Studies show that TiO2 calcined at lower temperatures demonstrates better photocatalytic activity for Acid Red 1 degradation compared to TiO2 calcined at higher temperatures. [, ]
Q11: What is the role of cobalt-doped lignite fly ash in degrading Acid Red 1?
A11: Cobalt-doped lignite fly ash acts as a photocatalyst, enhancing the degradation of Acid Red 1 under UV-C radiation. This method offers a potential solution for both dye degradation and fly ash disposal. []
Q12: What are the byproducts of Acid Red 1 degradation by heterogeneous Fenton-like reactions?
A12: Heterogeneous Fenton-like reactions, utilizing catalysts like Fe-ball clay, degrade Acid Red 1, potentially leading to the formation of smaller organic molecules and inorganic ions. [, ]
Q13: How is computational chemistry used in studying Acid Red 1?
A13: Computational methods like quantum chemical calculations help predict molecular properties of Acid Red 1 and its interactions with solvents, aiding in understanding extraction processes and designing more efficient removal strategies. []
Q14: What is the relationship between the structure of azo dyes and their bioreduction rates?
A14: Research suggests an inverse relationship between the electron density of the azo bond and the ease of bioreduction. Electron-withdrawing groups in the dye structure, even if remotely located, can enhance the rate of bioreduction. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)


